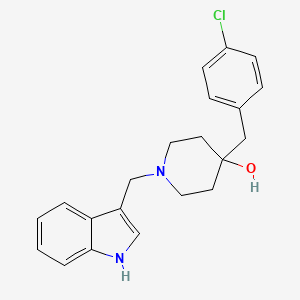
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol is a complex organic compound that features a unique combination of indole, piperidine, and chlorobenzyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole derivative, the compound undergoes a Friedel-Crafts alkylation to introduce the chlorobenzyl group.
Piperidine Ring Formation: The intermediate product is then subjected to a nucleophilic substitution reaction with piperidine, forming the piperidine ring.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified indole derivatives.
Substitution: Formation of substituted chlorobenzyl derivatives.
Applications De Recherche Scientifique
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s binding affinity. The chlorobenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
1-((1H-indol-3-yl)methyl)-4-benzylpiperidin-4-ol: Lacks the chlorobenzyl group, resulting in different biological activities.
1-((1H-indol-3-yl)methyl)-4-(4-fluorobenzyl)piperidin-4-ol: Contains a fluorobenzyl group instead of a chlorobenzyl group, which can affect its reactivity and interactions.
Uniqueness: 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
925217-94-3 |
|---|---|
Formule moléculaire |
C21H23ClN2O |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-1-(1H-indol-3-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C21H23ClN2O/c22-18-7-5-16(6-8-18)13-21(25)9-11-24(12-10-21)15-17-14-23-20-4-2-1-3-19(17)20/h1-8,14,23,25H,9-13,15H2 |
Clé InChI |
SJDLUAQSQRBWLX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


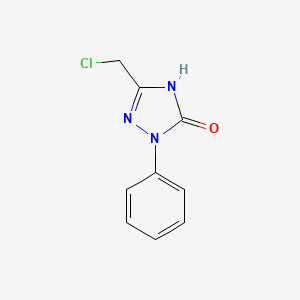
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
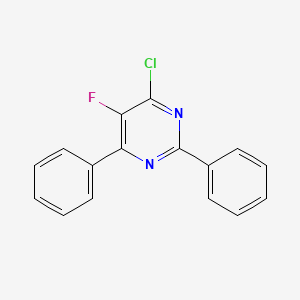
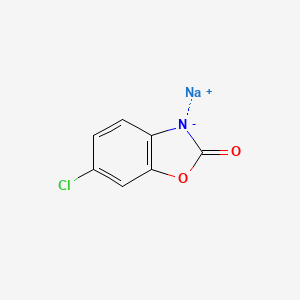
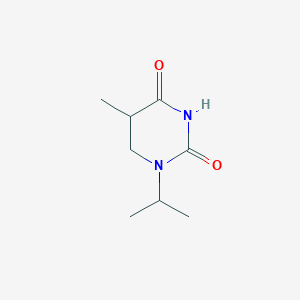

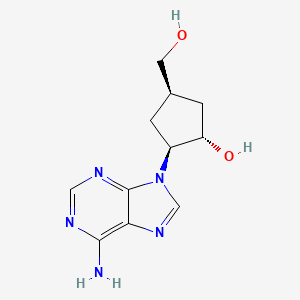
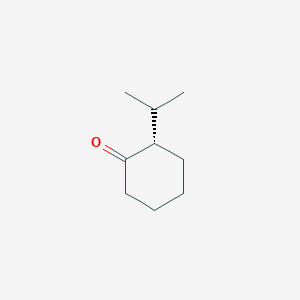

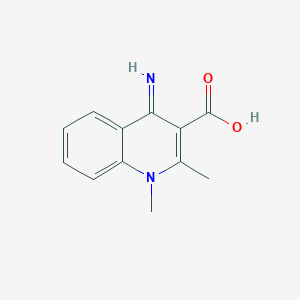
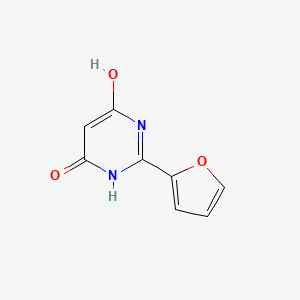
![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)
![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)

